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Compound of Interest

Compound Name: Cyclohexyl benzoate

Cat. No.: B1605087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl
benzoate, a key organic compound with applications in various scientific fields. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of Cyclohexyl benzoate is critically supported by data from ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry. These analyses confirm the presence of the cyclohexyl

and benzoate moieties and provide detailed insights into the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen

atoms in Cyclohexyl benzoate. The spectrum is characterized by signals from the aromatic

protons of the benzoate group and the aliphatic protons of the cyclohexyl ring.
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Assignment Chemical Shift (δ) in ppm Multiplicity

Aromatic Protons (ortho) ~8.06 Multiplet

Aromatic Proton (para) ~7.51 Multiplet

Aromatic Protons (meta) ~7.41 Multiplet

O-CH (Cyclohexyl) ~5.03 Multiplet

Cyclohexyl Protons 1.34 - 1.93 Multiplet

Data sourced from a 400 MHz spectrum in CDCl₃[1].

¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The

spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons

of the cyclohexyl ring.

Assignment Predicted Chemical Shift (δ) in ppm

Carbonyl (C=O) ~166

Aromatic C (quaternary) ~130

Aromatic C-H (para) ~133

Aromatic C-H (ortho) ~129

Aromatic C-H (meta) ~128

O-CH (Cyclohexyl) ~73

Cyclohexyl CH₂ 23 - 32

Note: These are predicted values based on typical chemical shifts for benzoate and cyclohexyl

groups[2][3][4].

The IR spectrum of Cyclohexyl benzoate displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3060 Aromatic C-H stretch Medium

2935, 2860
Aliphatic C-H stretch

(Cyclohexyl)
Strong

~1715 C=O stretch (Ester) Strong

~1600, 1450 C=C stretch (Aromatic ring) Medium

~1270, 1110 C-O stretch (Ester) Strong

Note: These are characteristic absorption frequencies for the functional groups present in

Cyclohexyl benzoate[5][6][7][8].

Mass spectrometry of Cyclohexyl benzoate provides information about its molecular weight

and fragmentation pattern under electron ionization. The molecular ion peak is observed at m/z

204.

m/z Relative Intensity (%) Proposed Fragment Ion

204 Present [C₁₃H₁₆O₂]⁺ (Molecular Ion)

123 87.9 [C₇H₅O₂]⁺ (Benzoyl cation + H)

105 100.0 [C₇H₅O]⁺ (Benzoyl cation)

82 25.7
[C₆H₁₀]⁺ (Cyclohexene radical

cation)

77 36.6 [C₆H₅]⁺ (Phenyl cation)

55 10.0 [C₄H₇]⁺

41 8.2 [C₃H₅]⁺

Data obtained from an electron ionization (EI) mass spectrum[1].
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Sample Preparation:

Weigh approximately 5-10 mg of Cyclohexyl benzoate.

Dissolve the sample in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube[9].

Instrument Parameters:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the signals in the ¹H NMR spectrum.

This protocol describes the use of Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a

common technique for liquid samples.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a single drop of liquid Cyclohexyl benzoate directly onto the center of the ATR

crystal, ensuring complete coverage of the crystal surface[10].

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Measurement Mode: Attenuated Total Reflectance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

This protocol outlines a standard procedure for Gas Chromatography-Mass Spectrometry (GC-

MS) analysis.
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Sample Preparation:

Prepare a dilute solution of Cyclohexyl benzoate (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization

(EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The separated components eluting from the GC column are introduced into the MS for

ionization and analysis.

The resulting mass spectrum is compared to spectral libraries for identification, and the

fragmentation pattern is analyzed to confirm the structure[11][12].
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Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed

fragmentation pathway for Cyclohexyl benzoate.
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Caption: Workflow for the spectroscopic analysis of Cyclohexyl benzoate.
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Caption: Proposed fragmentation pathway of Cyclohexyl benzoate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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